

Nicotelline-d9 CAS number and molecular weight

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Compound of Interest

Compound Name: Nicotelline-d9

Cat. No.: B12414672

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An In-depth Technical Guide to Nicotelline-d9

Nicotelline-d9 is the deuterated form of Nicotelline, a minor alkaloid found in tobacco plants and smoke. As a stable isotope-labeled internal standard, it serves as a crucial tool in mass spectrometry-based quantitative analysis, particularly in metabolic and pharmacokinetic studies of nicotine and related compounds. This technical guide provides a comprehensive overview of **Nicotelline-d9**, including its chemical properties, its role in drug metabolism research, and detailed experimental protocols for its application.

Core Properties of Nicotelline-d9

Nicotelline-d9 is distinguished by the substitution of nine hydrogen atoms with deuterium, resulting in a higher molecular weight than its unlabeled counterpart. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.

There are conflicting reports regarding the CAS number for **Nicotelline-d9**, with both 1469367-99-4 and 2469258-18-0 being cited by various suppliers.^{[1][2][3]} However, the most frequently referenced CAS number is 1469367-99-4.^{[1][2]} The CAS number for the unlabeled Nicotelline is 494-04-2. The molecular weight of **Nicotelline-d9** is consistently reported as 242.15 g/mol .^{[1][2][4][5]}

A summary of the key quantitative data for **Nicotelline-d9** is presented in the table below.

Property	Value	References
CAS Number	1469367-99-4	[1][2]
Molecular Weight	242.15 g/mol	[1][2][4][5]
Molecular Formula	C15H2D9N3	[1][3][4]
Synonyms	3,2':4',3''-Terpyridine-d9, Nicotellin-d9	[1][2]
Physical Form	Light Brown Solid	[6][7]
Melting Point	>195°C (decomposed)	[6]
Solubility	Chloroform, Methanol	[6][7]
Storage	-20°C Freezer	[6][7]

Role in Cytochrome P-450 2A6 Inhibition

Nicotelline, the non-deuterated parent compound of **Nicotelline-d9**, is recognized as a potential inhibitor of human cytochrome P-450 2A6 (CYP2A6).^{[2][6]} CYP2A6 is a key enzyme in the metabolic pathway of nicotine, responsible for its conversion to cotinine. The inhibition of this enzyme can alter the pharmacokinetics of nicotine, a principle that is being explored for its potential in smoking cessation therapies. By slowing down nicotine metabolism, the urge to smoke may be reduced.

The inhibitory effects of various nicotine-related alkaloids on CYP2A6 have been studied, and their inhibition constants (K_i) determined. While Nicotelline itself is a weaker inhibitor compared to other alkaloids like β -nicotyrine, its presence in tobacco smoke contributes to the overall modulation of CYP2A6 activity.

Compound	Ki (μM) for CYP2A6 Inhibition
β-Nicotyrine	0.37
S-(-)-Anatabine	3.8
S-(-)-Nicotine	4.4
S-(-)-Anabasine	5.4
2,3'-Bipyridyl	7.7
Myosmine	>20
S-(-)-Nornicotine	>20
S-Cotinine	>20
S-Norcotinine	>20
S-(-)-Nicotine N-1'-oxide	>20
S-(-)-Nicotine Δ1'-5'-iminium ion	>20
S-(-)-N-Methylanabasine	>20
Anabaseine	>20
Nicotelline	>20

Data sourced from Denton, T. et al.: Biochem. Pharm., 67, 751 (2004).

Experimental Protocols

Nicotelline-d9 is primarily used as an internal standard in quantitative mass spectrometry. Below is a detailed experimental protocol for the determination of Nicotelline (as a biomarker for tobacco smoke exposure) in human urine, adapted from a study that utilized a similar deuterated standard (Nicotelline-d8).

Determination of Nicotelline N-Oxides in Human Urine

This method involves the reduction of Nicotelline-N-oxides in urine back to Nicotelline, followed by extraction and LC-MS/MS analysis.

1. Sample Preparation:

- To 1 mL of a urine sample in a glass culture tube, add 100 μ L of a 10 ng/mL **Nicotelline-d9** internal standard solution.
- Add 100 μ L of 20% (w/v) titanium trichloride (TiCl_3) to reduce the Nicotelline-N-oxides to Nicotelline.
- Allow the mixture to stand for 30 minutes at room temperature.
- Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

2. Liquid-Liquid Extraction:

- Add 5 mL of a dichloromethane/isopropanol (9:1) solution to the tube.
- Vortex for 10 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the phases.
- Transfer the organic (lower) layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

3. LC-MS/MS Analysis:

- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
- Column: A C18 reverse-phase column.
- Mobile Phase:
 - A: 10 mM ammonium formate in water
 - B: 10 mM ammonium formate in methanol

- Gradient:
 - Initial: 25% B
 - 0-2 min: Ramp to 100% B
 - 2-8 min: Hold at 100% B
 - 8-8.1 min: Return to 25% B
 - 8.1-10 min: Re-equilibrate at 25% B
- Flow Rate: 0.7 mL/min
- Injection Volume: 10 μ L
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode
 - Ion Spray Voltage: 4000 V
 - Collision Gas: Argon at 1.5 mTorr
 - MRM Transitions:
 - Nicotelline: m/z 234 \rightarrow [Product Ion] (Collision Energy: 35 eV)
 - **Nicotelline-d9**: m/z 243 \rightarrow [Product Ion]

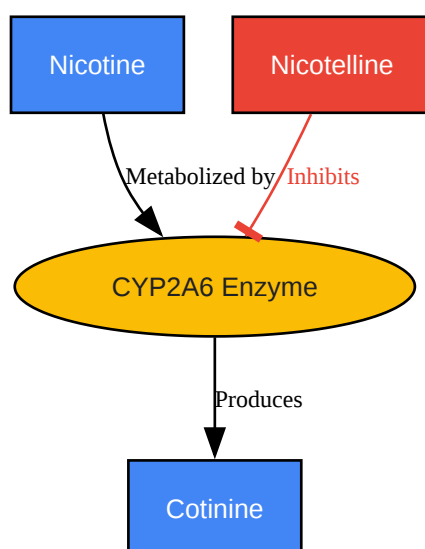
4. Quantification:

- Standard curves are generated using known concentrations of unlabeled Nicotelline with a fixed concentration of **Nicotelline-d9**.
- The limit of quantitation for this method has been reported to be as low as 4.12 pg/mL.

Visualizing Workflows and Pathways

Experimental Workflow for Nicotelline Analysis in Urine

The following diagram illustrates the key steps in the experimental protocol for quantifying Nicotelline in urine samples.



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